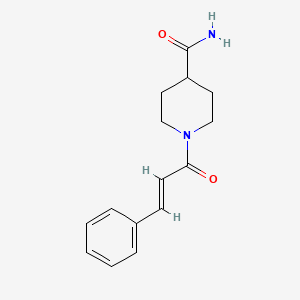![molecular formula C15H15N3O B5889091 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B5889091.png)
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone is a complex organic compound featuring a benzimidazole and pyrrole moiety Benzimidazole is a heterocyclic aromatic organic compound, while pyrrole is a five-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
科学的研究の応用
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to specific sites on proteins, altering their function and leading to various biological effects. The pyrrole ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the pyrrole ring.
1H-pyrrole-2-carboxaldehyde: Contains the pyrrole ring but lacks the benzimidazole moiety.
2-(1H-benzimidazol-2-yl)ethanol: Another benzimidazole derivative with different functional groups.
Uniqueness
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone is unique due to the combination of benzimidazole and pyrrole rings in its structure. This dual-ring system provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-[1-methyl-5-(1-methylbenzimidazol-2-yl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10(19)11-8-14(17(2)9-11)15-16-12-6-4-5-7-13(12)18(15)3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVABKCLWYVMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C2=NC3=CC=CC=C3N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
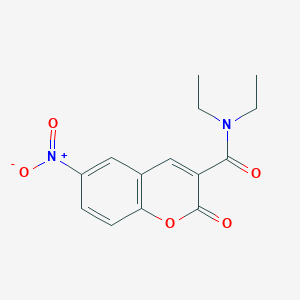
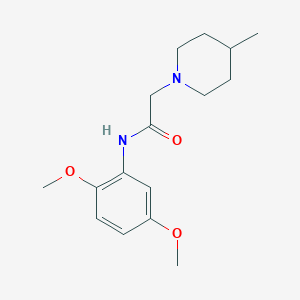
![4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)
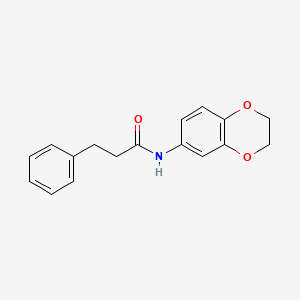
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)
![N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)
![2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5889058.png)
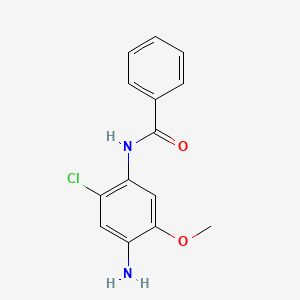

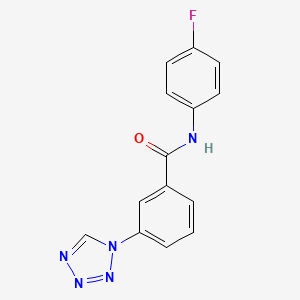
![1H-indol-2-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B5889106.png)
![methyl 1-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5889111.png)
